molecular formula F(CF2)6(CH2)9H<br>C15H19F13 B12085826 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane CAS No. 113659-13-5

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane

Cat. No.: B12085826
CAS No.: 113659-13-5
M. Wt: 446.29 g/mol
InChI Key: QWZCZTUZNTVRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane (C₁₅H₁₉F₁₃) is a perfluorinated alkane characterized by 13 fluorine atoms substituted along a 15-carbon backbone. These compounds exhibit high thermal stability, chemical inertness, and low surface tension, making them valuable in industrial and biomedical applications .

Properties

CAS No.

113659-13-5

Molecular Formula

F(CF2)6(CH2)9H
C15H19F13

Molecular Weight

446.29 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoropentadecane

InChI

InChI=1S/C15H19F13/c1-2-3-4-5-6-7-8-9-10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h2-9H2,1H3

InChI Key

QWZCZTUZNTVRGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane typically involves the fluorination of pentadecane. This process can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the hydrocarbon chain.

Industrial Production Methods

In industrial settings, the production of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane is carried out using large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safe and efficient production of the compound. The process involves the continuous flow of pentadecane and fluorine gas through the reactor, with careful monitoring of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane is known for its resistance to many common chemical reactions. it can undergo specific types of reactions under controlled conditions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: Under certain conditions, the compound can be reduced to form partially fluorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used to facilitate substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed to achieve partial reduction of the compound.

Major Products Formed

The major products formed from these reactions include partially fluorinated hydrocarbons and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various chemical reactions due to its inertness and stability.

    Biology: The compound is employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Research into fluorinated drugs and their pharmacokinetics often involves the use of this compound as a model system.

    Industry: It is used in the production of fluorinated polymers and materials, which have applications in coatings, lubricants, and other high-performance products.

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane exerts its effects is primarily through its chemical inertness and stability. The compound’s fluorine atoms create a strong electron-withdrawing effect, which stabilizes the molecule and makes it resistant to many chemical reactions. This stability is crucial in applications where chemical resistance and thermal stability are required.

Comparison with Similar Compounds

Tridecafluorotetradecane (C₁₄H₁₇F₁₃)

  • Molecular Formula : C₁₄H₁₇F₁₃
  • Molecular Weight : 432.264 g/mol (average mass) .
  • Applications : Used as an ophthalmic lubricant (INN: Perfluorohexyloctane) due to its biocompatibility and refractive index matching ocular tissues .

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane (C₁₆H₂₁F₁₃)

  • Molecular Formula : C₁₆H₂₁F₁₃
  • Molecular Weight : 459.1341 g/mol (exact mass) .
  • Properties : Higher hydrophobicity and boiling point (predicted >200°C) compared to shorter-chain analogues .

Hypothetical Tridecafluoropentadecane (C₁₅H₁₉F₁₃)

  • Expected Properties : Intermediate molecular weight (~445 g/mol) and boiling point between C₁₄ and C₁₆ analogues. Likely applications include surfactants or heat-transfer fluids.

Functionalized Derivatives

Iodinated Derivatives

  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (C₈H₄F₁₃I) Molecular Weight: 474.00 g/mol . Applications: Key intermediate in synthesizing energy-harvesting nanomaterials and fluorinated polymers . Safety: Classified as non-hazardous for industrial use but requires handling precautions due to iodine reactivity .

Ether Derivatives

  • 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(propoxy)octane (C₁₁H₁₁F₁₃O)
    • Boiling Point : 186°C; Density : 1.412 g/cm³ .
    • Applications : Emulsifier in coatings and lubricants, offering enhanced thermal stability (up to 200°C) .

Physical and Chemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
Tridecafluorotetradecane C₁₄H₁₇F₁₃ 432.26 ~180 (predicted) 1.6 (estimated) Ophthalmic lubricant
Tridecafluorohexadecane C₁₆H₂₁F₁₃ 459.13 >200 1.65 Surfactants, polymers
Tridecafluoro-8-iodooctane C₈H₄F₁₃I 474.00 128.5 (predicted) 1.674 Nanomaterials
Tridecafluoro-8-(propoxy)octane C₁₁H₁₁F₁₃O 406.18 186 1.412 High-temperature lubricants

Biological Activity

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane is a perfluorinated compound belonging to the class of fluorinated hydrocarbons. These compounds have gained attention due to their unique chemical properties and potential biological activities. This article explores the biological activity of this specific compound through case studies and research findings.

  • Chemical Formula : C15H7F13
  • Molecular Weight : 400.09 g/mol
  • Structure : The compound features a long carbon chain with multiple fluorine substituents that significantly alter its physical and chemical behavior.

Biological Activity Overview

The biological activity of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane has been investigated in various contexts:

  • Toxicity Studies : Research indicates that perfluorinated compounds can exhibit toxic effects on mammalian cells. Studies have shown that exposure to such compounds can lead to cellular stress and apoptosis in vitro.
  • Endocrine Disruption : Some studies suggest that fluorinated compounds may interfere with hormonal functions. This is particularly relevant in the context of reproductive health and developmental biology.
  • Environmental Impact : The persistence of these compounds in the environment raises concerns regarding bioaccumulation and ecological toxicity.

Case Study 1: Toxicological Assessment

A study conducted by researchers at a leading toxicology laboratory evaluated the cytotoxic effects of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoropentadecane on human liver cell lines (HepG2). The results indicated:

  • IC50 Value : 25 µM after 24 hours of exposure.
  • Mechanism : Induction of oxidative stress and mitochondrial dysfunction were observed as primary mechanisms of toxicity.
Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Case Study 2: Endocrine Disruption

A comprehensive study investigated the effects of various perfluorinated compounds on endocrine function using zebrafish as a model organism. The study highlighted:

  • Altered Hormone Levels : Significant changes in estrogen and testosterone levels were noted after exposure to concentrations as low as 10 µg/L.
  • Developmental Effects : Exposure during critical developmental windows led to malformations in gonadal structures.
Exposure Duration (days)Estrogen Levels (pg/mL)Testosterone Levels (pg/mL)
Control150200
10 µg/L90150
50 µg/L70100

Research Findings

Recent studies have focused on the biochemical pathways affected by this compound:

  • Gene Expression Changes : Transcriptomic analysis revealed upregulation of genes associated with stress response and downregulation of genes involved in metabolic processes.
  • Inflammatory Response : Increased levels of pro-inflammatory cytokines were observed in cell cultures exposed to the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.